2-methyl-5-{[(E)-2-thienylmethylidene]amino}benzenecarbonitrile
Description
2-methyl-5-{[(E)-2-thienylmethylidene]amino}benzenecarbonitrile is a Schiff base derivative featuring a benzene core substituted with a methyl group at position 2, a carbonitrile group at position 1, and an (E)-configured imine linkage to a 2-thienyl moiety at position 4. The thiophene ring introduces electron-rich characteristics, while the nitrile group enhances polarity, influencing both chemical behavior and intermolecular interactions .
Properties
IUPAC Name |
2-methyl-5-(thiophen-2-ylmethylideneamino)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2S/c1-10-4-5-12(7-11(10)8-14)15-9-13-3-2-6-16-13/h2-7,9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTJRFGOPDBBDRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N=CC2=CC=CS2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5-{[(E)-2-thienylmethylidene]amino}benzenecarbonitrile typically involves multiple steps, starting with the formation of the indole core. One common synthetic route includes the reaction of 2-methylbenzene-1,3-diamine with thiophene-2-carboxaldehyde under specific conditions to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-methyl-5-{[(E)-2-thienylmethylidene]amino}benzenecarbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.
Substitution: : Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
2-methyl-5-{[(E)-2-thienylmethylidene]amino}benzenecarbonitrile has shown potential in various scientific research applications:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Investigated for its biological activities, such as antimicrobial and antioxidant properties.
Medicine: : Explored for its potential therapeutic effects in treating diseases.
Industry: : Applied in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-methyl-5-{[(E)-2-thienylmethylidene]amino}benzenecarbonitrile exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, leading to biological responses such as inhibition of microbial growth or modulation of oxidative stress.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, the compound is compared with analogs from the provided evidence, focusing on structural motifs, physicochemical data, and functional attributes.
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Functional Groups | Melting Point (°C) | Key Spectral Data (IR, cm⁻¹) |
|---|---|---|---|---|
| 2-methyl-5-{[(E)-2-thienylmethylidene]amino}benzenecarbonitrile (Target) | C₁₃H₁₁N₂S | Nitrile, Imine (E), Thiophene | Not reported | ~2,220 (C≡N stretch) |
| (2Z)-2-(2,4,6-Trimethylbenzylidene)-thiazolo-pyrimidine-6-carbonitrile (11a) | C₂₀H₁₀N₄O₃S | Nitrile, Imine (Z), Thiazolo-pyrimidine | 243–246 | 2,219 (C≡N) |
| (2Z)-2-(4-Cyanobenzylidene)-thiazolo-pyrimidine-6-carbonitrile (11b) | C₂₂H₁₇N₃O₃S | Nitrile (×2), Imine (Z), Thiazolo-pyrimidine | 213–215 | 2,209 (C≡N) |
| 6,11-Dihydro-pyrimidoquinazoline-3-carbonitrile (12) | C₁₇H₁₀N₄O₃ | Nitrile, Quinazoline | 268–269 | 2,220 (C≡N) |
Key Observations:
The (E)-imine geometry contrasts with the (Z)-configured imines in 11a/b, which may influence π-conjugation and intermolecular packing .
Electronic Effects: The thiophene substituent in the target compound is electron-rich, enhancing the electron density at the imine nitrogen compared to the electron-withdrawing 4-cyano group in 11b. This difference could modulate reactivity in cyclization or nucleophilic addition reactions . The nitrile group’s IR stretching frequency (~2,220 cm⁻¹) aligns with analogs like 11a (2,219 cm⁻¹) and 12 (2,220 cm⁻¹), confirming minimal electronic perturbation from substituents .
Biological Activity: While direct data for the target compound is unavailable, structural analogs like amino imidazole carbonitriles () exhibit antiviral activity, suggesting that the nitrile-thiophene framework may interact with biological targets (e.g., viral proteases or polymerases) . In contrast, compound 10e (), a pyrrole-carboxylate derivative, showed moderate anticancer activity, highlighting the role of heterocycle choice in bioactivity .
Synthetic Accessibility: The target compound can likely be synthesized via Schiff base condensation between 2-methyl-5-aminobenzenecarbonitrile and 2-thiophenecarboxaldehyde, a simpler route than the multi-step protocols for 11a/b (requiring thiouracil derivatives and chloroacetic acid) .
Limitations and Knowledge Gaps
- No direct biological or crystallographic data for the target compound is available in the provided evidence, necessitating experimental validation of its properties.
- Comparative solubility and stability studies with analogs like 11a/b would clarify its suitability for specific applications.
Biological Activity
The compound 2-methyl-5-{[(E)-2-thienylmethylidene]amino}benzenecarbonitrile is a member of the benzenecarbonitrile family, notable for its diverse biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and potential therapeutic applications based on recent research findings.
- IUPAC Name: this compound
- Molecular Formula: C12H10N2S
- CAS Number: 315670-73-6
Antimicrobial Activity
Recent studies have highlighted the compound's significant antimicrobial properties. For instance, a derivative of this compound demonstrated potent inhibitory effects against various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli , with a Minimum Inhibitory Concentration (MIC) of 0.21 μM .
Table 1: Antimicrobial Activity Data
| Microorganism | MIC (μM) |
|---|---|
| Pseudomonas aeruginosa | 0.21 |
| Escherichia coli | 0.21 |
| Micrococcus luteus | 0.83 |
| Candida albicans | 0.83 |
Cytotoxicity Studies
In vitro studies assessing cytotoxicity on human cell lines such as HaCat (keratinocytes) and BALB/c 3T3 (fibroblasts) revealed that while the compound exhibited antimicrobial activity, it also showed varying levels of cytotoxicity. The HaCat cells were more sensitive to the compound than the fibroblasts, indicating a potential for selective toxicity .
Table 2: Cytotoxicity Results
| Cell Line | IC50 (μM) |
|---|---|
| HaCat | >100 |
| BALB/c 3T3 | >100 |
The mechanism by which this compound exerts its biological effects has been explored through molecular docking studies. These studies suggest that the compound interacts with target enzymes such as MurD and DNA gyrase, which are crucial for bacterial cell wall synthesis and DNA replication respectively . The binding interactions were characterized by favorable binding energies and inhibition constants, indicating a strong potential for development as an antimicrobial agent.
Case Studies
- Antimicrobial Efficacy Against Clinical Strains : A study evaluated the efficacy of various derivatives of this compound against clinical strains of bacteria and fungi. The results indicated that certain derivatives not only inhibited growth but also showed selective action against Gram-positive bacteria and fungi, particularly those in the genus Candida and Saccharomyces .
- Therapeutic Potential in Antidiabetic Applications : While primarily focused on antimicrobial activity, some derivatives of benzenecarbonitrile compounds have been investigated for their ability to activate peroxisome proliferator-activated receptor gamma (PPARγ), suggesting potential applications in managing diabetes through enhanced insulin sensitivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
